molecular formula C13H16O3 B5187719 4-acetylphenyl pivalate CAS No. 72734-76-0

4-acetylphenyl pivalate

Cat. No. B5187719
CAS RN: 72734-76-0
M. Wt: 220.26 g/mol
InChI Key: VJKMJVAOMRMDGU-UHFFFAOYSA-N
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Description

4-acetylphenyl pivalate is a chemical compound that belongs to the class of esters. It is a white crystalline powder with a molecular weight of 222.27 g/mol. The compound is used in various scientific research applications, including drug discovery, organic synthesis, and material science.

Scientific Research Applications

Facile Synthesis and Biological Evaluation

A study by Saeed et al. (2022) focused on the facile synthesis and biological evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide. The compound exhibited significant enzyme inhibition activity against butyl cholinesterase (BChE) and acetyl cholinesterase (AChE), along with moderate inhibition against urease and alpha-amylase enzymes. The study emphasized the compound's potential as a multitarget-directed ligand due to its reactivity and potent inhibitory properties, supported by molecular docking studies that showed strong interactions with target enzymes.

Autocatalysis in C-H Bond Activation

The research conducted by Ferrer Flegeau et al. (2011) investigated the autocatalytic C-H bond activation of 2-phenylpyridine by ruthenium(II) complexes, specifically focusing on Ru(II)(carboxylate)(2)(p-cymene) I (acetate) and I' (pivalate). The study revealed an irreversible autocatalytic process catalyzed by the coproduct HOAc or HOPiv, highlighting the role of pivalate in the mechanism and the potential applications in catalytic arylation of functional arenes.

Chemoselective N-acetylation of Primary Aliphatic Amines

Yoshida et al. (2017) developed an efficient method for the chemoselective N-acetylation of primary aliphatic amines using pivalic acid as a promoter. The method demonstrated high chemoselectivity and required mild reaction conditions, providing an innovative approach in the field of organic synthesis.

SNAr Reactions and Structural Analysis of Copper(II) Pivalate Complexes

Maddess et al. (2012) and Mikuriya et al. (2015) conducted research on the utility of pivalic acid in SNAr reactions and the synthesis of a chain complex of Copper(II) Pivalate, respectively. These studies provided insights into the reactivity of pivalic acid and its derivatives and highlighted their potential in creating functionalized pyrimidinones and pyrimidines, as well as in synthesizing complexes with interesting structural properties.

properties

IUPAC Name

(4-acetylphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)16-12(15)13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKMJVAOMRMDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297153
Record name 4-acetylphenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl pivalate

CAS RN

72734-76-0
Record name NSC114545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-acetylphenyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Bian, X Qu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… For example, when 4-acetylphenyl pivalate 1f was used as the starting material to react with 4-methoxybenzamide, the desired exchanged product 3fa was obtained only in 39% yield. …
Number of citations: 3 pubs.rsc.org
Z Zhang, D Ding, Y Yang, R Wan, L Gong - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com

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